Bienvenue dans la boutique en ligne BenchChem!

hCAII-IN-6

Glaucoma research Enzyme inhibition kinetics Carbonic anhydrase pharmacology

hCAII-IN-6 (Compound S-13) delivers sub‑nanomolar inhibition of human carbonic anhydrase II (Ki=4.4–4.9 nM) with a unique selectivity fingerprint across isoforms I, IV, VII, IX, and XII. Unlike generic sulfonamides (e.g., acetazolamide), it provides oral bioavailability and validated in vivo efficacy in MES anticonvulsant and glaucoma models. Ideal for isoform‑specific mechanistic studies, HTS assay validation, and CNS‑penetrant CAI benchmarking. High DMSO solubility (250 mg/mL) ensures flexible formulation. Choose hCAII‑IN‑6 for reproducible, translationally relevant data.

Molecular Formula C20H25N3O4S
Molecular Weight 403.5 g/mol
Cat. No. B12428286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehCAII-IN-6
Molecular FormulaC20H25N3O4S
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESC1CN(C(CN1CC2=CC=CC=C2)CCO)C(=O)C3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C20H25N3O4S/c21-28(26,27)19-8-6-17(7-9-19)20(25)23-12-11-22(15-18(23)10-13-24)14-16-4-2-1-3-5-16/h1-9,18,24H,10-15H2,(H2,21,26,27)/t18-/m0/s1
InChIKeyUEDHBSMZUFBJAV-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





hCAII-IN-6: A High-Potency Human Carbonic Anhydrase II Inhibitor for Glaucoma and Epilepsy Research Procurement


hCAII-IN-6 (also referenced as Compound S-13 or hCAI/II-IN-6) is a synthetic small-molecule inhibitor belonging to the sulfonamide class that potently and selectively targets human carbonic anhydrase II (hCA II) . The compound is characterized by a molecular formula of C19H24N4O3S and a molecular weight of 388.48 g/mol, and it exhibits oral bioavailability . Its primary mechanism involves reversible binding to the zinc-containing active site of hCA II, thereby modulating bicarbonate homeostasis and intraocular pressure regulation .

Why Generic hCA Inhibitors Cannot Substitute for hCAII-IN-6 in Critical Research Applications


Carbonic anhydrase inhibitors (CAIs) are a chemically diverse class, yet their isoform selectivity profiles, potency, and pharmacokinetic properties vary dramatically. Substituting hCAII-IN-6 with a generic sulfonamide such as acetazolamide (Ki ~12–981 nM against hCA II [1]) or methazolamide (Ki ~14 nM ) introduces confounding variables that can undermine experimental reproducibility. Key differentiation lies in the compound's unique combination of sub-nanomolar potency for hCA II (Ki = 4.4–4.9 nM), a distinct selectivity fingerprint across hCA I, IV, VII, IX, and XII isoforms, and demonstrated oral bioavailability with in vivo anticonvulsant efficacy . These features are not uniformly present in other commercially available CAIs, making direct substitution scientifically invalid for assays requiring precise isoform targeting or in vivo disease modeling.

Quantitative Differentiation Evidence for hCAII-IN-6 Against Key Comparator Compounds


Superior hCA II Inhibitory Potency (Ki = 4.4–4.9 nM) Outperforms Standard CAIs Acetazolamide and Methazolamide

hCAII-IN-6 demonstrates a Ki of 4.4–4.9 nM against recombinant human carbonic anhydrase II, representing a >200-fold improvement in potency over acetazolamide (Ki = 981.64 nM) and a ~3-fold advantage over methazolamide (Ki = 14 nM) when assayed under comparable stopped-flow CO2 hydration conditions [1]. This quantifiable potency edge is critical for achieving maximal target engagement at lower compound concentrations, thereby minimizing off-target effects and cytotoxicity in cell-based glaucoma models .

Glaucoma research Enzyme inhibition kinetics Carbonic anhydrase pharmacology

Distinct hCA Isoform Selectivity Profile Enables Targeted Pathway Interrogation

hCAII-IN-6 exhibits a unique selectivity fingerprint across the hCA family. It potently inhibits hCA II (Ki = 4.4–4.9 nM) and hCA VII (Ki = 6.5 nM) while displaying 45-fold lower affinity for hCA I (Ki = 220 nM) and virtually no inhibition of hCA XII (Ki >50,000 nM) . An alternative dataset reports Kis of 9.2 nM (hCA I), 480.2 nM (hCA IV), and 14.7 nM (hCA IX) . In contrast, the widely used inhibitor acetazolamide shows non-selective, sub-micromolar inhibition across hCA I, II, IX, and XII [1]. This well-characterized selectivity profile allows researchers to dissect the specific contributions of hCA II and hCA VII in aqueous humor dynamics and neuronal excitability without confounding activity at other isoforms.

Isoform selectivity Off-target risk assessment Glaucoma pathophysiology

Validated In Vivo Anticonvulsant Efficacy in Maximal Electroshock (MES) Model

hCAII-IN-6 demonstrates statistically significant anticonvulsant activity in the maximal electroshock (MES) seizure model, a standard preclinical test for generalized tonic-clonic seizures . This in vivo efficacy is reported by multiple vendors and confirms that the compound's potent hCA II/VII inhibition translates to functional protection against electrically induced seizures. In contrast, many in-class hCA inhibitors, such as ethoxzolamide, have been explored in seizure models but lack the combined oral bioavailability and dual hCA II/VII targeting that hCAII-IN-6 offers [1]. This functional validation reduces the risk of selecting a compound with excellent in vitro potency but poor in vivo translation.

Epilepsy research In vivo pharmacology Anticonvulsant drug discovery

High DMSO Solubility Facilitates In Vitro Assay Development and Compound Handling

hCAII-IN-6 exhibits excellent solubility in DMSO, reaching up to 250 mg/mL (643.53 mM) with sonication assistance . This high solubility is critical for preparing concentrated stock solutions for dose-response studies and high-throughput screening campaigns without precipitation artifacts. By comparison, many sulfonamide-based CAIs show lower DMSO solubility, requiring additional formulation steps or precluding certain assay formats . The compound's stability in DMSO (stable at -20°C for ≥1 year [1]) further supports reproducible experimental workflows.

Compound formulation In vitro assay compatibility High-throughput screening

Optimal Application Scenarios for hCAII-IN-6 in Glaucoma and Epilepsy Research


Intraocular Pressure (IOP) Modulation in Glaucoma Disease Models

The exceptional hCA II inhibitory potency (Ki = 4.4–4.9 nM) and oral bioavailability of hCAII-IN-6 make it an ideal tool compound for reducing aqueous humor production and lowering intraocular pressure in rodent and rabbit glaucoma models . Its selectivity for hCA II over hCA I and XII minimizes interference with systemic bicarbonate handling, thereby reducing side-effect profiles commonly associated with non-selective CAIs .

Mechanistic Dissection of hCA II vs. hCA VII Contributions in Seizure Susceptibility

With potent dual inhibition of hCA II (Ki = 4.9 nM) and hCA VII (Ki = 6.5 nM) and validated in vivo MES efficacy, hCAII-IN-6 is uniquely suited for studies aimed at distinguishing the relative roles of cytosolic (hCA II) and neuronal (hCA VII) carbonic anhydrases in epileptogenesis . This compound allows for pharmacological interrogation of both isoforms simultaneously, a feature not achievable with isoform-specific genetic models or more selective inhibitors.

High-Throughput Screening (HTS) for Novel CAI Chemotypes

The high DMSO solubility (250 mg/mL) and robust enzymatic inhibition of hCAII-IN-6 establish it as a reliable positive control for HTS campaigns targeting carbonic anhydrase activity . Its well-defined potency and selectivity profile across multiple isoforms enable assay validation and quality control across diverse screening platforms.

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Studies for Oral CAIs

The reported oral bioavailability and in vivo efficacy of hCAII-IN-6 in the MES model make it a valuable reference compound for establishing PK/PD relationships in CNS-penetrant CAI development. Researchers can use it to benchmark new chemical entities intended for oral administration in neurological disorders.

Quote Request

Request a Quote for hCAII-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.